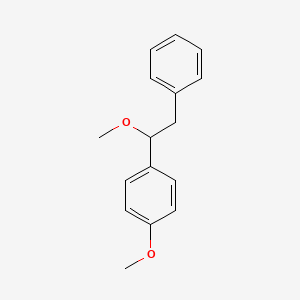![molecular formula C13H21NS2 B14312222 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline CAS No. 114478-85-2](/img/structure/B14312222.png)
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. This compound features an aniline core substituted with bis(ethylsulfanyl)methyl and N,N-dimethyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with bis(ethylsulfanyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bis(ethylsulfanyl)methyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The N,N-dimethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
- 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine
- 4-[Bis(ethylsulfanyl)methyl]pyridine
Comparison: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is unique due to its aniline core, which imparts distinct electronic and steric properties compared to pyrimidine or pyridine analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
114478-85-2 |
|---|---|
Formule moléculaire |
C13H21NS2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
4-[bis(ethylsulfanyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H21NS2/c1-5-15-13(16-6-2)11-7-9-12(10-8-11)14(3)4/h7-10,13H,5-6H2,1-4H3 |
Clé InChI |
UYODCQYACUWWHI-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC=C(C=C1)N(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)
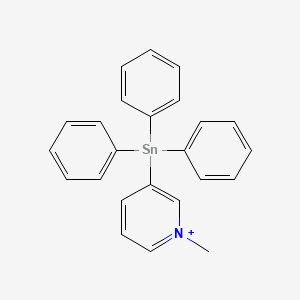

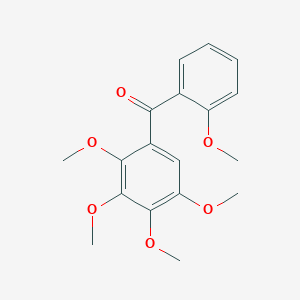
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
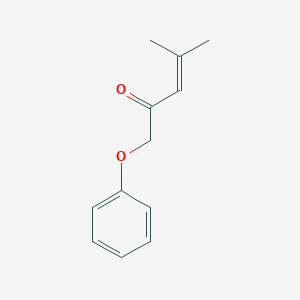
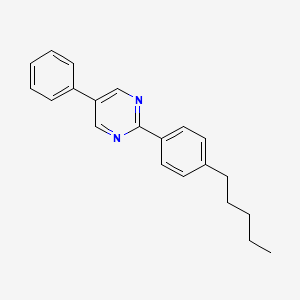
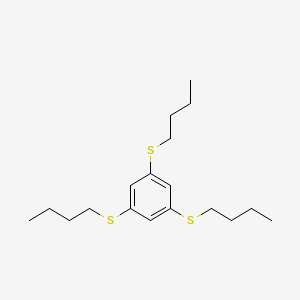
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

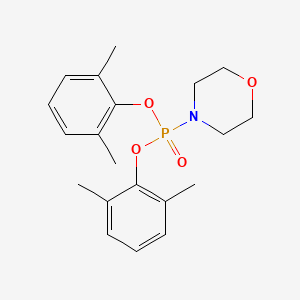
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
